Benzyl-PEG5-Azide

説明

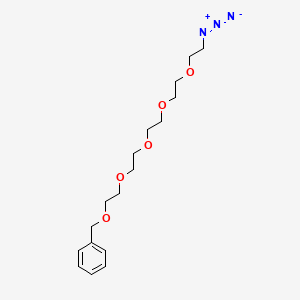

Benzyl-PEG5-Azide (CAS: 86770-72-1) is a polyethylene glycol (PEG)-based linker containing a benzyl protecting group and an azide moiety . Its molecular formula is C₁₇H₂₇N₃O₅, with a molecular weight of approximately 353.4 g/mol (calculated from its formula) . The benzyl group serves as an alcohol-protecting group, removable via hydrogenolysis, while the terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry" reactions . The hydrophilic PEG spacer enhances aqueous solubility, making it suitable for bioconjugation in drug delivery, PROTAC synthesis, and nanomaterial functionalization . Commercial preparations typically achieve ≥95–98% purity, with reagent-grade and GMP-grade options available .

特性

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5/c18-20-19-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXRRFNOZVJOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Benzyl-PEG5-Azide can be synthesized through a series of chemical reactions involving the introduction of the azide group to a PEG linker. One common method involves the nucleophilic substitution of a halide-terminated PEG with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the azidation of alcohols to produce the azide-functionalized PEG linker. This method is advantageous due to its scalability and reduced environmental impact .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azide group acts as a nucleophile, replacing a leaving group in a substrate molecule.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Major Products:

Substitution: Alkyl azides.

Reduction: Primary amines.

Click Chemistry: 1,2,3-Triazoles.

科学的研究の応用

Drug Delivery Systems

Benzyl-PEG5-Azide plays a crucial role in the development of targeted drug delivery systems. The azide functionality allows for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the precise attachment of therapeutics to targeting moieties or nanoparticles. This specificity enhances the efficacy of drug delivery while minimizing side effects.

Bioconjugation

The compound is widely utilized in bioconjugation techniques, where it serves as a linker to attach biomolecules such as proteins, peptides, and nucleic acids. Its hydrophilic PEG spacer improves the solubility and stability of conjugates in biological environments, which is essential for developing antibody-drug conjugates (ADCs) and other therapeutic agents.

Material Science

In material science, this compound is employed as a crosslinker in polymer synthesis and modification. Its ability to form stable covalent bonds through azide-alkyne reactions makes it suitable for creating functionalized materials with tailored properties for applications in electronics, coatings, and biomaterials.

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of this compound in constructing ADCs that successfully targeted cancer cells. The azide group facilitated the conjugation of cytotoxic drugs to antibodies via CuAAC, resulting in enhanced selectivity and reduced systemic toxicity compared to conventional chemotherapeutics .

Case Study 2: Bioconjugation of Proteins

Research involving the bioconjugation of enzymes using this compound showed improved enzyme stability and activity. The PEG linker provided a favorable environment that enhanced enzyme-substrate interactions while preventing aggregation .

Case Study 3: Crosslinking in Polymer Networks

In material science applications, this compound was used to create crosslinked polymer networks that exhibited superior mechanical properties and thermal stability compared to non-crosslinked counterparts. This application highlights its potential in developing durable materials for various industrial uses .

Comparative Analysis of Applications

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Drug Delivery | Targeted delivery, reduced side effects | ADCs for cancer therapy |

| Bioconjugation | Enhanced stability and solubility | Enzyme modifications |

| Material Science | Improved mechanical properties | Crosslinked polymer networks |

作用機序

The primary mechanism of action for Benzyl-PEG5-Azide involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper (I) catalyst to form 1,2,3-triazoles. This reaction is highly efficient and specific, making it a valuable tool for the synthesis of complex molecules. The PEG linker enhances the solubility of the compound, facilitating its use in aqueous environments .

類似化合物との比較

Research Findings and Trends

- PROTAC Development : this compound is integral to "clickable" PROTACs, enabling modular assembly of cereblon/VHL ligands with azide-terminated warheads .

- Nanomedicine: DSPE-PEG5-Azide (2112737-73-0) forms stable liposomes, whereas this compound is used in hydrogel-based drug carriers .

- Stability Studies : this compound retains >90% activity after 24 hours in PBS, outperforming Azido-PEG5-Azide (70–75%) due to reduced hydrolysis .

生物活性

Benzyl-PEG5-Azide is a versatile compound utilized in various biological and chemical applications, primarily due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) linker with a benzyl protecting group and an azide functional group. The molecular formula is , with a molecular weight of approximately 482.59 g/mol. The PEG component enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications.

The primary mechanism of action for this compound involves its participation in click chemistry reactions, specifically the formation of 1,2,3-triazoles. The azide group reacts with alkynes in the presence of a copper (I) catalyst, leading to the formation of stable triazole rings. This reaction is characterized by high efficiency and specificity, enabling the synthesis of complex molecules essential for bioconjugation and drug delivery systems.

Applications in Biological Research

This compound has several critical applications in biological research:

- Bioconjugation : It serves as a linker for labeling biomolecules, allowing researchers to study biological processes at the molecular level.

- Drug Delivery Systems : The PEG linker enhances the solubility and bioavailability of therapeutic agents, facilitating targeted drug delivery.

- Synthesis of Antibody-Drug Conjugates (ADCs) : It is utilized in the synthesis of homogeneous ADCs, which are designed to improve the efficacy and reduce side effects of cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound | PEG Length | Reactivity | Unique Features |

|---|---|---|---|

| Benzyl-PEG3-Azide | 3 | Lower solubility | Shorter PEG linker affects reactivity |

| Benzyl-PEG4-Azide | 4 | Intermediate reactivity | Different PEG length alters application scope |

| Alkyl-PEG5-Azide | 5 | Varies based on alkyl group | Different protecting group impacts reactivity |

| This compound | 5 | High efficiency in click reactions | Optimal balance between hydrophilicity and reactivity |

Case Study 1: Synthesis of Azido-Modified Disaccharides

A study demonstrated the utility of this compound in synthesizing azido-modified disaccharides for use in ADCs. The azido groups were introduced efficiently, leading to high selectivity for target cells during cytotoxicity studies. This method provided an effective approach to produce novel glycosylated compounds with potential therapeutic applications .

Case Study 2: Antibody-Drug Conjugates

Another study explored a robust method for site-specific functionalization of antibodies using this compound. The incorporation of this compound facilitated the production of ADCs with improved selectivity and efficacy against cancer cells. The results indicated that the ADCs exhibited significant cytotoxic effects on target cells while minimizing off-target toxicity .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Benzyl-PEG5-Azide to ensure reproducibility?

- Synthesis : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the benzyl group can be introduced via alkylation of PEG precursors, followed by azide functionalization using sodium azide under controlled conditions. Ensure anhydrous environments to prevent side reactions with moisture-sensitive intermediates .

- Characterization :

- NMR : Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and PEG spacer (ethylene oxide protons at δ 3.5–3.7 ppm). The azide peak is not directly observable in H NMR but can be verified via IR (sharp absorption at ~2100 cm) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and mass spectrometry (ESI-MS) to confirm molecular weight and purity (>95% recommended) .

Q. How does this compound function in click chemistry applications, and what experimental parameters are critical for high yield?

- Mechanism : The azide group undergoes copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form stable 1,4-disubstituted triazoles. This reaction is widely used for bioconjugation, polymer functionalization, and PROTAC synthesis .

- Optimization :

- Catalyst : Use Cu(I) sources (e.g., CuBr with TBTA ligand) at 0.1–1 mol% to minimize copper-induced toxicity in biological systems.

- Solvent : Polar aprotic solvents (DMF, DMSO) or aqueous buffers (pH 6–8) enhance reaction efficiency.

- Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne for near-quantitative conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in azide conversion efficiency when using this compound in complex biological matrices?

- Common Issues :

- Low Yield : Trace moisture or oxygen can deactivate Cu(I) catalysts. Use degassed solvents and inert atmospheres (N/Ar) .

- Interference : Thiols or reducing agents in biological samples (e.g., serum) may reduce Cu(I). Pre-treat samples with chelating agents (EDTA) or use strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative .

- Troubleshooting :

- Analytical Cross-Check : Compare HPLC retention times and MS data with authentic standards to confirm product identity.

- Control Experiments : Include negative controls (no catalyst) to distinguish CuAAC-specific triazole formation from non-specific binding .

Q. What strategies optimize the use of this compound in PROTAC design to balance linker length and bioactivity?

- Linker Design :

- PEG5 Spacer : The 5-unit PEG chain provides flexibility and hydrophilicity, enhancing solubility and reducing steric hindrance between PROTAC components. However, excessive PEG length may reduce cell permeability.

- Empirical Testing : Screen PEG variants (n = 3–7) to correlate linker length with target protein degradation efficiency (e.g., via Western blot or cellular thermal shift assays) .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound across different studies?

- Data Harmonization :

- Solvent Variability : Document solvent polarity (e.g., logP values) and temperature, as PEG derivatives exhibit temperature-dependent solubility. For aqueous solutions, use phosphate buffers (pH 7.4) with <5% organic cosolvents .

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 1 week) to identify degradation products (e.g., amine formation from azide reduction) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。